molecular formula C18H19N5O2 B6690389 N,2-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-imidazo[4,5-b]pyridine-7-carboxamide

N,2-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-imidazo[4,5-b]pyridine-7-carboxamide

Cat. No.: B6690389
M. Wt: 337.4 g/mol
InChI Key: ZXJYZVITUOOARK-GOEBONIOSA-N
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Description

N,2-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-imidazo[4,5-b]pyridine-7-carboxamide is a synthetic compound characterized by its unique molecular structure and potential applications in various scientific fields. The compound’s structural complexity makes it a subject of interest in medicinal chemistry, where it is explored for its pharmacological properties.

Properties

IUPAC Name

N,2-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-imidazo[4,5-b]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-11-21-15-13(5-8-20-17(15)22-11)18(24)23(2)14-6-9-25-16(14)12-4-3-7-19-10-12/h3-5,7-8,10,14,16H,6,9H2,1-2H3,(H,20,21,22)/t14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJYZVITUOOARK-GOEBONIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=CC(=C2N1)C(=O)N(C)C3CCOC3C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=NC=CC(=C2N1)C(=O)N(C)[C@H]3CCO[C@@H]3C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-imidazo[4,5-b]pyridine-7-carboxamide typically involves multi-step organic reactions. The starting materials commonly include pyridine derivatives and oxolane precursors. A common synthetic route involves:

  • Formation of the Pyridine Moiety: The initial step may involve the formation of the pyridine ring, often using cyclization reactions.

  • Construction of the Oxolane Ring: This step might utilize nucleophilic substitution or ring-closing reactions to generate the oxolane ring structure.

  • Coupling Reaction: Finally, the carboxamide linkage is formed through coupling reactions such as amidation or carbodiimide-mediated reactions.

Industrial Production Methods: Industrial-scale production of this compound would necessitate optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as flow chemistry, which allows for continuous synthesis, or high-throughput screening of reaction parameters, could be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N,2-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-imidazo[4,5-b]pyridine-7-carboxamide can undergo several types of chemical reactions, including:

  • Oxidation: Reaction with oxidizing agents, potentially leading to derivatives with altered electronic properties.

  • Reduction: Reduction reactions might involve the use of hydride donors or catalytic hydrogenation.

  • Substitution: The compound can undergo nucleophilic or electrophilic substitution at various sites on its rings.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride

  • Substituents: Halogenating agents, alkylating agents

Major Products Formed: The major products from these reactions typically involve modifications to the pyridine or oxolane rings, resulting in functionalized derivatives with potentially enhanced biological activity or stability.

Scientific Research Applications

Chemistry: In chemistry, N,2-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-imidazo[4,5-b]pyridine-7-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure serves as a scaffold for drug design and the development of novel materials.

Biology and Medicine: The compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug discovery in areas such as oncology, neurology, and infectious diseases.

Industry: In the industrial sector, this compound might be utilized in the development of specialty chemicals, catalysts, or as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

Mechanism by Which It Exerts Effects: N,2-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-imidazo[4,5-b]pyridine-7-carboxamide exerts its effects through interaction with specific molecular targets. It may bind to protein receptors or enzymes, inhibiting or modifying their activity.

Molecular Targets and Pathways Involved: Potential targets include kinases, proteases, and ion channels. The pathways influenced by this compound can vary depending on its structural modifications, which tailor it to specific biological activities.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: Compared to other imidazo[4,5-b]pyridine derivatives, N,2-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-imidazo[4,5-b]pyridine-7-carboxamide stands out due to its specific substitutions on the pyridine and oxolane rings. These modifications confer distinct pharmacokinetic and pharmacodynamic properties.

List of Similar Compounds

  • 1H-imidazo[4,5-b]pyridine-7-carboxamide derivatives

  • Pyridine-based oxolane compounds

  • Dimethyl-substituted imidazopyridines

Each of these compounds has its unique set of properties and applications, but this compound is distinguished by its specific structural features and potential therapeutic benefits.

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